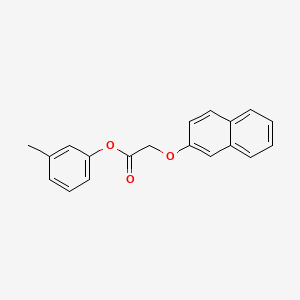

![molecular formula C16H16N6OS B5555334 2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555334.png)

2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various chemical reactions, including microwave-assisted methods, offering pot- and step-economy, and efficient synthesis routes for complex molecules. For instance, a practical three-component method has been developed for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation, showcasing the adaptability of pyrazolo[1,5-a]pyrimidine chemistry for generating diverse derivatives under optimized conditions, demonstrating the versatility and efficiency of modern synthetic methods (Ng, Tiekink, & Dolzhenko, 2022).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been explored using X-ray crystallography, providing detailed insights into their three-dimensional conformations. This analysis is crucial for understanding the compound's chemical behavior and interaction with biological targets. The structural features of representative products have been thoroughly explored, confirming the selective formation of the desired derivatives and their potential for further chemical modifications (Ng, Tiekink, & Dolzhenko, 2022).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo a variety of chemical reactions, enabling the synthesis of a wide range of compounds with potential biological activities. These reactions include cyclocondensation, nucleophilic substitution, and reactions with amines and hydrazines, leading to the formation of highly substituted and functionally diverse molecules. The regioselective synthesis of substituted derivatives highlights the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold, making it a valuable core for medicinal chemistry exploration (Drev et al., 2014).

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of pyrazole derivatives, including the analysis of their crystal structures through X-ray crystallography. These studies have aimed to understand the geometric parameters and the origin of biological activities against specific targets such as breast cancer and microbes, confirming the significance of structural analysis in designing compounds with potential biological activities (Titi et al., 2020).

Antimicrobial and Insecticidal Potential

Pyrimidine linked pyrazole derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. This research highlights the relation between the chemical structure of these compounds and their biological activity, demonstrating their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Antagonist Activity

Studies on 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines have revealed their activity as antagonists for serotonin 5-HT6 receptors, with specific derivatives showing significant activity. This research underscores the importance of structural modifications in enhancing biological activity and supports the use of pharmacophore models for discovering new effective antagonists (Ivachtchenko et al., 2013).

Microwave-Assisted Synthesis

A practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones via a microwave-assisted three-component reaction demonstrates the efficiency of modern synthetic techniques. This method emphasizes pot- and step-economy and convenient product isolation, facilitating the development of compounds with potential pharmaceutical applications (Ng, Tiekink, & Dolzhenko, 2022).

Antioxidant Activity

The synthesis of thieno[2,3-d]pyrimidine derivatives and their evaluation for antioxidant activity showcase the exploration of novel compounds for their potential health benefits. This research indicates that specific substituents can significantly enhance radical scavenging activities, pointing towards the design of antioxidants (Kotaiah et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2,3,5-trimethyl-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c1-9-7-14(22-15(18-9)10(2)11(3)20-22)17-8-13-19-16(23-21-13)12-5-4-6-24-12/h4-7,17H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXSEAPHHFQIAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=NOC(=N3)C4=CC=CS4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)

![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5555317.png)

![7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555319.png)

![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)

![N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide](/img/structure/B5555329.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)